2-(1H-indol-4-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine
Overview
Description
“2-(1H-indol-4-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine” is a complex organic compound. It contains an indole ring, a trimethoxyphenyl group, and an imidazo[4,5-c]pyridine moiety.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the indole and imidazo[4,5-c]pyridine cores, followed by functionalization with the trimethoxyphenyl group.Molecular Structure Analysis
The molecule contains several aromatic rings, which would contribute to its stability and possibly its reactivity. The presence of the methoxy groups on the phenyl ring could influence the electronic properties of the molecule.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific positions of the functional groups and the electronic properties of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the positions of the functional groups and the overall shape of the molecule.Scientific Research Applications
Anticancer Properties
Compounds structurally related to 2-(1H-indol-4-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine have shown promising results as anticancer agents. For example, a series of new conjugates demonstrated considerable cytotoxicity against human cancer cell lines, including prostate, lung, cervical, and breast cancer. These compounds inhibit microtubule assembly formation, showing significant activity against human prostate cancer cell line DU-145 (Mullagiri et al., 2018). Additionally, structural optimization of indole derivatives acting at the colchicine binding site, based on a lead compound structurally similar to 2-(1H-indol-4-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine, resulted in potent tubulin polymerization inhibitory activity and improved cytotoxic potency against human melanoma and prostate cancer cell lines (Hwang et al., 2015).
Antibacterial and Antifungal Activities
Some imidazo[1,2-a]pyridine derivatives, closely related to the target compound, have been evaluated for their antibacterial and antifungal activities. These compounds showed efficacy against a range of bacterial and fungal species (Ladani et al., 2009).
Antioxidant Activity
Research indicates that compounds like 3-(organylselanyl)-1H-indoles and 3-(organylselanyl)imidazo[1,2-a]pyridines, similar to the target compound, demonstrate antioxidant activity. These compounds are useful in applications where reducing oxidative stress is crucial (Vieira et al., 2017).
Optoelectronic and Charge Transfer Properties
The optoelectronic and charge transfer properties of compounds containing phenylimidazo[1,5-a]pyridine, which is structurally related to the target compound, have been explored. These properties make them suitable for use in organic semiconductor devices (Irfan et al., 2019).
Safety And Hazards
Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
Further research would be needed to fully understand the properties and potential applications of this compound. This could include experimental studies to determine its physical and chemical properties, biological testing to identify potential targets, and computational studies to predict its behavior.
properties
IUPAC Name |
2-(1H-indol-4-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-28-18-11-13(12-19(29-2)22(18)30-3)20-21-17(8-10-25-20)26-23(27-21)15-5-4-6-16-14(15)7-9-24-16/h4-12,24H,1-3H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJHBGSBVSNHCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC=CC3=C2N=C(N3)C4=C5C=CNC5=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-4-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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